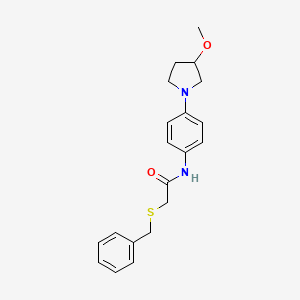

2-(benzylthio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2S/c1-24-19-11-12-22(13-19)18-9-7-17(8-10-18)21-20(23)15-25-14-16-5-3-2-4-6-16/h2-10,19H,11-15H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIDCVBJSPLMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Preparation of Benzylthio Intermediate: The benzylthio group can be introduced through a nucleophilic substitution reaction using benzyl chloride and thiourea, followed by hydrolysis.

Formation of Methoxypyrrolidinyl Intermediate: The methoxypyrrolidinyl group can be synthesized by reacting 3-methoxypyrrolidine with an appropriate halide.

Coupling Reaction: The final step involves coupling the benzylthio intermediate with the methoxypyrrolidinyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.

Substitution: The methoxypyrrolidinyl group can undergo nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. It can be modified to create derivatives with enhanced properties or activities.

- Synthetic Routes : Common synthesis methods include nucleophilic substitution reactions and coupling reactions involving intermediates derived from benzyl chloride and 3-methoxypyrrolidine.

Biology

- Biochemical Probes : Investigated as a biochemical probe to explore enzyme interactions, particularly with thiol-containing enzymes due to the presence of the benzylthio group .

- Enzyme Inhibition Studies : The compound has potential applications in studying enzyme inhibition, particularly in the context of drug development.

Medicine

- Therapeutic Properties : Research indicates potential therapeutic applications, including:

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it suitable for further exploration in inflammatory disease models.

- Analgesic Activity : Investigated for its analgesic effects, which could lead to new pain management therapies.

- Orexin Receptor Agonism : It has been identified as an orexin type 2 receptor agonist, suggesting potential use in treating narcolepsy and other sleep disorders .

Case Study 1: Orexin Type 2 Receptor Agonism

A study demonstrated that the compound acts as an orexin type 2 receptor agonist, highlighting its potential in treating narcolepsy. The administration of this compound resulted in significant activation of orexin receptors in animal models .

Case Study 2: Anti-inflammatory Activity

In vitro studies have shown that derivatives of this compound exhibit significant anti-inflammatory effects. These findings suggest that modifications to the structure can enhance its therapeutic efficacy against inflammatory conditions .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Building Block for Synthesis | Used to create more complex derivatives through various synthetic routes |

| Biology | Biochemical Probe | Investigated for enzyme interactions; potential for studying enzyme inhibition |

| Medicine | Therapeutic Properties | Explored for anti-inflammatory and analgesic effects; identified as orexin receptor agonist |

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. The benzylthio group may interact with thiol-containing enzymes, while the methoxypyrrolidinyl group can modulate receptor activity. The phenylacetamide moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 2-(benzylthio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide

- 2-(benzylthio)-N-(4-(3-methylpyrrolidin-1-yl)phenyl)acetamide

- 2-(benzylthio)-N-(4-(3-ethoxypyrrolidin-1-yl)phenyl)acetamide

Uniqueness

This compound is unique due to the presence of the methoxypyrrolidinyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-(Benzylthio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzylthio group and a methoxypyrrolidine moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, related compounds have shown efficacy as protein kinase inhibitors, which are vital in cancer treatment due to their role in cell signaling pathways that regulate cell growth and survival .

Table 1: Summary of Anticancer Activity

| Compound | Mechanism of Action | Cancer Type | Reference |

|---|---|---|---|

| Compound A | ERK Inhibition | Breast | |

| Compound B | cGMP PDE Inhibition | Prostate | |

| Compound C | B-Raf Inhibition | Melanoma |

Anticonvulsant Activity

In addition to anticancer properties, derivatives of the compound have been studied for their anticonvulsant activity. For instance, the structure-activity relationship (SAR) studies indicate that modifications in the pyrrolidine ring can enhance anticonvulsant effects in animal models . The efficacy was evaluated using standard models such as maximal electroshock (MES) and pentylenetetrazole tests.

Table 2: Anticonvulsant Activity Findings

| Compound | Test Used | Dose (mg/kg) | Efficacy |

|---|---|---|---|

| Compound D | MES | 100 | Significant |

| Compound E | PTZ | 300 | Moderate |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Protein Kinases : Inhibition of kinases such as ERK1 and ERK2 is linked to reduced tumor growth and proliferation .

- Sodium Channels : Some derivatives exhibit binding affinity to neuronal voltage-sensitive sodium channels, which is crucial for their anticonvulsant properties .

Case Studies

Several case studies have explored the biological effects of compounds related to this compound:

- Case Study on Anticancer Activity : A study demonstrated that a related compound significantly inhibited tumor growth in xenograft models of breast cancer. The mechanism was primarily through ERK pathway inhibition, leading to apoptosis in cancer cells .

- Case Study on Anticonvulsant Effects : In a controlled trial involving animal models, a derivative showed promising results in reducing seizure frequency and severity when administered at specific doses. The study highlighted the importance of the methoxypyrrolidine moiety in enhancing bioavailability and central nervous system penetration .

Q & A

Basic: What are the key steps for synthesizing 2-(benzylthio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide, and what reagents are critical for its purity?

The synthesis typically involves multi-step reactions starting with the preparation of the pyrrolidine and phenylamine precursors. Key steps include:

- Thioether formation : Benzyl mercaptan reacts with α-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzylthio group .

- Coupling reactions : The pyrrolidinylphenylamine moiety is attached via nucleophilic substitution or amide bond formation, often using coupling agents like EDC/HOBt .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to achieve >95% purity .

Critical reagents include anhydrous solvents (DMF, acetonitrile) to prevent hydrolysis and catalysts (e.g., Pd/C for hydrogenation steps) .

Basic: Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzylthio S-CH₂ at δ ~3.8 ppm) and confirms substituent positions on the pyrrolidine ring .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragments, ensuring no side products .

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~2550 cm⁻¹ (thioether S-C) confirm functional groups .

Basic: How do the functional groups in this compound influence its potential biological activity?

- Benzylthio group : Enhances lipophilicity, potentially improving membrane permeability .

- 3-Methoxypyrrolidine : The methoxy group may engage in hydrogen bonding with biological targets (e.g., enzymes or receptors) .

- Acetamide core : Common in pharmacologically active molecules, it may interact with protease or kinase active sites .

Initial in vitro screening (e.g., kinase inhibition assays) is recommended to evaluate activity .

Advanced: How can researchers optimize reaction conditions to improve yield and reduce byproducts?

- Temperature control : Lower temperatures (0–5°C) during coupling steps minimize unwanted side reactions like epimerization .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while toluene facilitates azeotropic drying .

- Catalyst screening : Testing Pd-based catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) can optimize cross-coupling efficiency .

- Real-time monitoring : Use TLC or inline IR to track reaction progress and terminate at optimal conversion .

Advanced: How should researchers address discrepancies in biological activity data across structural analogs?

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace 3-methoxypyrrolidine with 3-hydroxypyrrolidine) to isolate contributing moieties .

- Target engagement assays : Use surface plasmon resonance (SPR) or thermal shift assays to measure direct binding affinity, resolving false positives from phenotypic screens .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and explains variations in IC₅₀ values among analogs .

Advanced: What strategies are effective for resolving challenges in chromatographic purification of this compound?

- Gradient optimization : Adjust mobile phase ratios (e.g., 30% → 70% ethyl acetate in hexane) to separate closely eluting impurities .

- Ion-pair chromatography : Add 0.1% trifluoroacetic acid (TFA) to improve resolution of polar byproducts .

- Preparative HPLC : Use C18 columns with acetonitrile/water gradients for high-purity isolation (>99%) .

Advanced: How can researchers validate the stability of this compound under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours .

- LC-MS analysis : Monitor degradation products (e.g., hydrolysis of the acetamide group) and quantify stability using peak area ratios .

- Plasma stability assays : Incubate with human plasma and measure intact compound levels over time via HPLC .

Advanced: What are the best practices for establishing structure-activity relationships (SAR) for analogs of this compound?

- Scaffold diversification : Synthesize derivatives with modifications to the benzylthio, pyrrolidine, or acetamide groups .

- Biological profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends .

- Data clustering : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.